molecular formula C21H17NO B12843911 5-[4-(Benzyloxy)phenyl]-1H-indole

5-[4-(Benzyloxy)phenyl]-1H-indole

Cat. No.: B12843911
M. Wt: 299.4 g/mol
InChI Key: TWKXRHPSJZZPKV-UHFFFAOYSA-N
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Description

5-[4-(Benzyloxy)phenyl]-1H-indole: is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole core substituted with a benzyloxy group at the 4-position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Benzyloxy)phenyl]-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 4-benzyloxyphenylhydrazine with an appropriate indole derivative under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the desired indole compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-[4-(Benzyloxy)phenyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The compound can be reduced to form a hydroxy derivative.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry: 5-[4-(Benzyloxy)phenyl]-1H-indole is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the design and synthesis of bioactive molecules for drug discovery.

Medicine: The compound is investigated for its potential therapeutic applications. It serves as a lead compound in the development of new pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5-[4-(Benzyloxy)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

    5-[4-(Benzyloxy)phenyl]-1H-pyrazole: This compound shares a similar benzyloxyphenyl structure but has a pyrazole ring instead of an indole ring.

    4-(Benzyloxy)phenyl isocyanate: This compound contains the benzyloxyphenyl group but has an isocyanate functional group.

Uniqueness: 5-[4-(Benzyloxy)phenyl]-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties. The indole ring is known for its ability to engage in various interactions with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

5-(4-phenylmethoxyphenyl)-1H-indole

InChI

InChI=1S/C21H17NO/c1-2-4-16(5-3-1)15-23-20-9-6-17(7-10-20)18-8-11-21-19(14-18)12-13-22-21/h1-14,22H,15H2

InChI Key

TWKXRHPSJZZPKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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